molecular formula C15H13ClN2S B5822176 5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5822176
M. Wt: 288.8 g/mol
InChI Key: MIIZGILJZSRYRK-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chlorine atom at the 5th position and a sulfanyl group attached to a 3-methylphenylmethyl group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3-benzodiazole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazoles.

Scientific Research Applications

5-Chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-benzodiazole: Lacks the sulfanyl group and has different biological properties.

    2-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole: Lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the presence of both the chlorine atom and the sulfanyl group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-3-2-4-11(7-10)9-19-15-17-13-6-5-12(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIZGILJZSRYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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